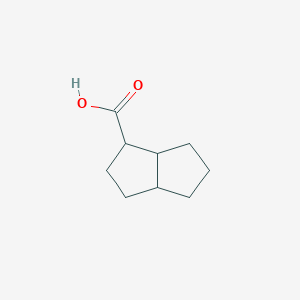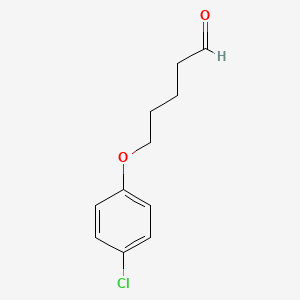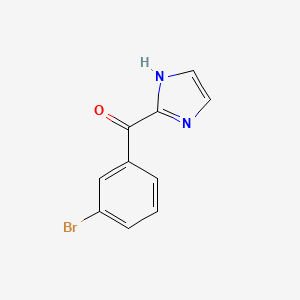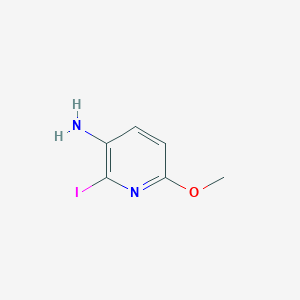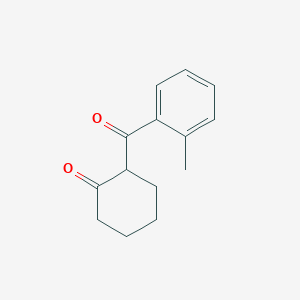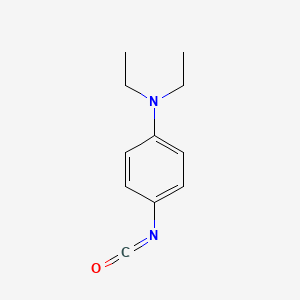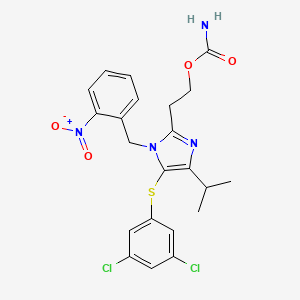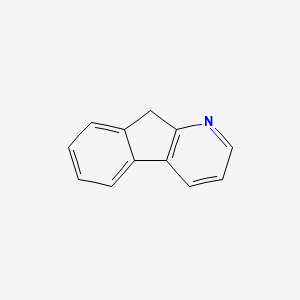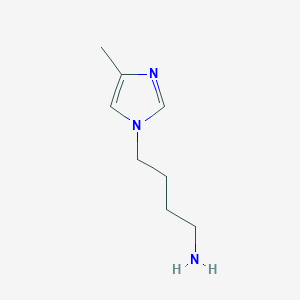
4-Methyl-1H-imidazole-1-butanamine
概要
説明
4-Methyl-1H-imidazole-1-butanamine is a chemical compound with the molecular formula C8H15N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-imidazole-1-butanamine typically involves the reaction of 4-methylimidazole with 4-chlorobutan-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Methyl-1H-imidazole-1-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can result in a variety of functionalized imidazole compounds.
科学的研究の応用
4-Methyl-1H-imidazole-1-butanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Methyl-1H-imidazole-1-butanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
4-(1H-imidazol-1-yl)butan-1-amine: A similar compound with a different substitution pattern on the imidazole ring.
4-(1H-imidazol-4-yl)butan-1-amine: Another derivative with a different position of the substituent on the imidazole ring.
Uniqueness
4-Methyl-1H-imidazole-1-butanamine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
特性
CAS番号 |
102974-21-0 |
|---|---|
分子式 |
C8H15N3 |
分子量 |
153.22 g/mol |
IUPAC名 |
4-(4-methylimidazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-8-6-11(7-10-8)5-3-2-4-9/h6-7H,2-5,9H2,1H3 |
InChIキー |
YIQAPPVVECUATK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)CCCCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Trimethylsilyl)furan-2-yl]methanol](/img/structure/B8703030.png)
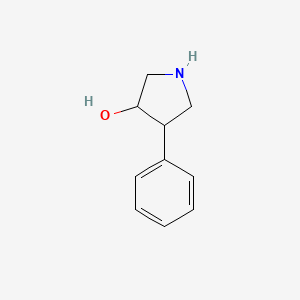
![[(6-Chlorohexyl)sulfanyl]benzene](/img/structure/B8703039.png)
